7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one
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Overview
Description
7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one is a synthetic organic compound with the molecular formula C17H17ClO3 and a molecular weight of 304.77 g/mol . This compound is characterized by its chromen-2-one core structure, which is substituted with a 1-chloroethylidene group and a cyclopentyl group. It is used primarily in research settings for its unique chemical properties.
Preparation Methods
The synthesis of 7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one involves several steps:
Starting Materials: The synthesis begins with the preparation of the chromen-2-one core, which is typically derived from salicylaldehyde and acetic anhydride.
Formation of the 1-chloroethylidene Group: The 1-chloroethylidene group is introduced through a reaction with chloroacetaldehyde.
Cyclopentyl Group Addition: The cyclopentyl group is added via a cyclization reaction involving cyclopentanone.
Chemical Reactions Analysis
7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one undergoes various chemical reactions:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur at the chloroethylidene group, where nucleophiles such as amines or thiols replace the chlorine atom.
Scientific Research Applications
7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where chromen-2-one derivatives have shown efficacy.
Mechanism of Action
The mechanism of action of 7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors involved in various biological pathways, such as those related to cell proliferation and apoptosis.
Pathways Involved: It may modulate signaling pathways like the MAPK/ERK pathway, which is crucial for cell growth and differentiation.
Comparison with Similar Compounds
When compared to other similar compounds, 7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one stands out due to its unique structural features and reactivity:
Similar Compounds: Compounds such as 4-methylchromen-2-one and 7-ethoxy-4-methylchromen-2-one share the chromen-2-one core but differ in their substituents.
Properties
Molecular Formula |
C17H17ClO3 |
---|---|
Molecular Weight |
304.8 g/mol |
IUPAC Name |
7-[(2E)-2-(1-chloroethylidene)cyclopentyl]oxy-4-methylchromen-2-one |
InChI |
InChI=1S/C17H17ClO3/c1-10-8-17(19)21-16-9-12(6-7-13(10)16)20-15-5-3-4-14(15)11(2)18/h6-9,15H,3-5H2,1-2H3/b14-11+ |
InChI Key |
NZPBSKYVYYDOAM-SDNWHVSQSA-N |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC\3CCC/C3=C(/C)\Cl |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC3CCCC3=C(C)Cl |
Origin of Product |
United States |
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